molecular formula C11H6Cl2O3 B8519101 1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione CAS No. 923567-78-6

1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B8519101
Key on ui cas rn: 923567-78-6
M. Wt: 257.07 g/mol
InChI Key: BDQODGVDKKNLRR-UHFFFAOYSA-N
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Patent
US08877798B2

Procedure details

To a stirred solution of the 1-(3,4-dichlorophenyl)cyclopropane-1,2-dicarboxylic acid (28.3 g) in acetyl chloride (142 ml) was heated to reflux for 3 h, cooled to room temperature and evaporated. The oil was dissolved in toluene (100 ml) and evaporated to dryness. This was then repeated twice before triturating the semi-solid in hexane (100 ml). The solid was filtered off, washed with hexane and pulled dry under a nitrogen atmosphere to give a brown solid, yield=26.7 g (101%); 1HNMR (300 MHz, CDCl3) δ 7.52-7.46 (m, 2H, ArH), 7.27-7.24 (m, 1H, ArH), 3.35-3.30 (m, 1H, CH), 2.13-2.10 (m, 1H, CH), 1.97-1.95 (m, 1H, CH).
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
142 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:15]([OH:17])=[O:16])[CH2:11][CH:10]2[C:12]([OH:14])=O)[CH:5]=[CH:6][C:7]=1[Cl:8]>C(Cl)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]23[CH2:11][CH:10]2[C:12](=[O:14])[O:17][C:15]3=[O:16])[CH:5]=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)C1(C(C1)C(=O)O)C(=O)O
Name
Quantity
142 mL
Type
solvent
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
before triturating the semi-solid in hexane (100 ml)
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
pulled dry under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
to give a brown solid, yield=26.7 g (101%)

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C12C(OC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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